molecular formula C13H10O3 B8753217 Methyl 8-formylnaphthalene-1-carboxylate CAS No. 30934-48-6

Methyl 8-formylnaphthalene-1-carboxylate

Cat. No.: B8753217
CAS No.: 30934-48-6
M. Wt: 214.22 g/mol
InChI Key: JGZPLVSLWMEKBH-UHFFFAOYSA-N
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Description

Methyl 8-formylnaphthalene-1-carboxylate is a naphthalene derivative featuring a formyl group (-CHO) at the 8-position and a methyl ester (-COOCH₃) at the 1-position of the naphthalene ring. This compound is structurally significant due to its dual functional groups, which confer reactivity for applications in organic synthesis, pharmaceutical intermediates, and materials science. The formyl group enables nucleophilic additions or oxidations, while the ester group allows hydrolysis to carboxylic acids or transesterification reactions.

Properties

CAS No.

30934-48-6

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 8-formylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H10O3/c1-16-13(15)11-7-3-5-9-4-2-6-10(8-14)12(9)11/h2-8H,1H3

InChI Key

JGZPLVSLWMEKBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Methyl 8-formylnaphthalene-1-carboxylate with structurally related naphthalene derivatives, focusing on molecular properties, reactivity, toxicity, and applications.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Naphthalene Derivatives

Compound Name Substituent at Position 8 Substituent at Position 1 Molecular Formula Key Functional Groups
This compound Formyl (-CHO) Methyl ester (-COOCH₃) C₁₃H₁₀O₃ Aldehyde, Ester
8-Hydroxynaphthalene-1-carboxaldehyde Hydroxyl (-OH) Aldehyde (-CHO) C₁₁H₈O₂ Phenol, Aldehyde
8-Chloronaphthalene-1-carboxylic acid Chloro (-Cl) Carboxylic acid (-COOH) C₁₁H₇ClO₂ Halide, Carboxylic acid
Ethyl 8-ethylnaphthalene-1-carboxylate Ethyl (-C₂H₅) Ethyl ester (-COOC₂H₅) C₁₅H₁₆O₂ Alkyl, Ester
Physicochemical Properties
  • Polarity and Solubility :

    • The formyl and ester groups in this compound increase polarity compared to alkyl-substituted analogs like Ethyl 8-ethylnaphthalene-1-carboxylate, which is more lipophilic .
    • The hydroxyl group in 8-Hydroxynaphthalene-1-carboxaldehyde enhances hydrogen-bonding capacity, likely improving water solubility relative to the chloro or ethyl derivatives .
  • Thermal Stability :

    • Methyl esters (e.g., this compound) generally exhibit lower thermal stability compared to ethyl esters due to shorter alkyl chains, as seen in methyl salicylate (decomposition ~150°C) .

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